4-Hydroxyquinoline

Catalog No.
S516193
CAS No.
611-36-9
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyquinoline

CAS Number

611-36-9

Product Name

4-Hydroxyquinoline

IUPAC Name

1H-quinolin-4-one

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)

InChI Key

PMZDQRJGMBOQBF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=CN2

Solubility

Soluble in DMSO

Synonyms

4-Hydroxyquinoline; 4 Hydroxyquinoline; 4Hydroxyquinoline; Kynurine;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)O

Description

The exact mass of the compound 4-Hydroxyquinoline is 164.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263800. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. It belongs to the ontological category of monohydroxyquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor for Drug Discovery

-Hydroxyquinoline's chemical structure allows it to be modified to create various derivatives. These derivatives can possess a range of biological activities, making 4-HQ a valuable starting point for medicinal chemists. Studies have explored its potential in developing drugs for:

  • Antimicrobial agents: Researchers have investigated 4-Hydroxyquinoline derivatives for their antibacterial and antimalarial properties [].
  • Anticancer drugs: The ability of some 4-HQ derivatives to interact with DNA and RNA has led to research on their potential as anti-cancer agents [].

Biochemical Reagent

-Hydroxyquinoline's properties make it a useful tool in various biochemical experiments. For instance, its ability to bind to certain metals allows researchers to:

  • Study metal-ion interactions: 4-HQ can be used to investigate how biological molecules interact with metal ions, which play a crucial role in many cellular processes [].

Potential Therapeutic Agent

Beyond its use as a precursor molecule, 4-Hydroxyquinoline itself is being explored for potential therapeutic applications. Some areas of investigation include:

  • Antioxidant properties: Studies suggest that 4-HQ might possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress.

4-Hydroxyquinoline is an organic compound characterized by a quinoline backbone with a hydroxyl group at the fourth position. This compound exhibits tautomeric behavior, existing in equilibrium with its keto form, 4-quinolone. The molecular formula of 4-hydroxyquinoline is C9H7NO, and it has a molecular weight of approximately 159.16 g/mol. Its structure consists of a bicyclic system that includes a benzene ring fused to a pyridine ring, which contributes to its unique chemical properties and reactivity.

  • Hazard Classification: Classified as a skin irritant and eye irritant [6].
  • Precautionary Statements: Handle with gloves, wear eye protection [6].
  • Toxicity: Specific toxicity data for 4-hydroxyquinoline is limited. However, it is advisable to handle it with caution due to its classification as an irritant.
Please note

The safety information provided is a general overview. It is crucial to consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with 4-hydroxyquinoline.

Cited Sources

  • Wikipedia 4-Quinolone:
  • Sigma-Aldrich 4-Quinolinol:
  • PubChem 4-Hydroxyquinoline:
  • The Chemistry of 4-Hydroxyquinolines: by Robert H. Reitsema (American Chemical Society)
  • Fluoroquinolone: (Wikipedia)
  • BLD Pharm 4-Hydroxyquinoline:

4-Hydroxyquinoline demonstrates a variety of chemical reactivity due to the presence of both nucleophilic and electrophilic sites. The hydroxyl group enhances its nucleophilicity, making it susceptible to acylation and alkylation reactions. Notable reactions include:

  • Halogenation: The compound readily undergoes halogenation at the third position of the quinoline ring.
  • Michael Addition: It can participate in Michael-type addition reactions, particularly with electrophiles.
  • Coupling Reactions: The compound can engage in coupling reactions due to its activated positions .
  • Cleavage of Lactam Rings: Under specific conditions, 4-hydroxyquinoline can react with cerium(IV) ammonium nitrate to cleave lactam rings, producing various derivatives .

4-Hydroxyquinoline and its derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Research indicates potential cytotoxic effects against cancer cell lines, making it a candidate for further drug development .
  • Enzyme Inhibition: Certain derivatives act as inhibitors for enzymes involved in critical biological pathways, such as HIV reverse transcriptase .

Several synthetic approaches exist for producing 4-hydroxyquinoline, including:

  • Conrad-Limpach Reaction: This method involves the reaction of aniline with diethyl malonate under acidic conditions to yield 4-hydroxyquinoline derivatives.
  • Gould-Jacob Cyclization: Aniline reacts with ethoxymethylene malonate diethyl ester, followed by cyclization to form the desired product .
  • Hydrolysis of Quinoline Derivatives: Starting from quinoline derivatives, hydrolysis can yield 4-hydroxyquinoline under basic conditions.

These methods often allow for the introduction of various substituents on the quinoline ring, enhancing the compound's versatility .

4-Hydroxyquinoline finds applications across several fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Agriculture: Some compounds derived from 4-hydroxyquinoline exhibit fungicidal properties, making them useful in crop protection.
  • Material Science: The compound is investigated for use in organic electronics due to its electronic properties .

Studies on the interactions of 4-hydroxyquinoline with biological macromolecules reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been explored for applications in catalysis and drug delivery systems. Additionally, docking studies suggest that certain derivatives can effectively bind to target proteins involved in disease pathways, indicating their therapeutic potential .

Several compounds share structural similarities with 4-hydroxyquinoline. Here’s a comparison highlighting their uniqueness:

CompoundStructure/CharacteristicsUnique Features
2-HydroxyquinolineHydroxyl group at position 2Exhibits different biological activity profiles
4-QuinoloneKeto form of 4-hydroxyquinolinePrimarily known for antibiotic properties
8-HydroxyquinolineHydroxyl group at position 8Investigated for anti-inflammatory properties
QuinaldineMethyl group at position 2Used as an intermediate in organic synthesis

Each of these compounds possesses distinct reactivity patterns and biological activities that differentiate them from 4-hydroxyquinoline while sharing a common quinoline framework .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.052763847 g/mol

Monoisotopic Mass

145.052763847 g/mol

Heavy Atom Count

11

LogP

0.58 (LogP)

Appearance

Solid powder

Melting Point

201.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M1O131WXFO

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-37-3
611-36-9

Wikipedia

4-Quinolone

Dates

Modify: 2023-08-15
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2: Ortori CA, Dubern JF, Chhabra SR, Cámara M, Hardie K, Williams P, Barrett DA. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Anal Bioanal Chem. 2011 Jan;399(2):839-50. doi: 10.1007/s00216-010-4341-0. Epub 2010 Oct 28. PubMed PMID: 21046079.
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4: Liu ZQ, Han K, Lin YJ, Luo XY. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Biochim Biophys Acta. 2002 Mar 15;1570(2):97-103. PubMed PMID: 11985893.
5: Gai YL, Xiong KC, Chen L, Bu Y, Li XJ, Jiang FL, Hong MC. Visible and NIR photoluminescence properties of a series of novel lanthanide-organic coordination polymers based on hydroxyquinoline-carboxylate ligands. Inorg Chem. 2012 Dec 17;51(24):13128-37. doi: 10.1021/ic301261g. Epub 2012 Dec 3. PubMed PMID: 23205639.
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11: AVRON M. The inhibition of photoreactions of chloroplasts by 2-alkyl-4-hydroxyquinoline N-oxides. Biochem J. 1961 Apr;78:735-9. PubMed PMID: 13685299; PubMed Central PMCID: PMC1205463.
12: Kwak YG, Jacoby GA, Hooper DC. Induction of plasmid-carried qnrS1 in Escherichia coli by naturally occurring quinolones and quorum-sensing signal molecules. Antimicrob Agents Chemother. 2013 Aug;57(8):4031-4. doi: 10.1128/AAC.00337-13. Epub 2013 May 20. PubMed PMID: 23689721; PubMed Central PMCID: PMC3719764.
13: Samanta A, Guchhait N, Bhattacharya SC. Photophysical aspects of biological photosensitizer Kynurenic acid from the perspective of experimental and quantum chemical study. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Aug 14;129:457-65. doi: 10.1016/j.saa.2014.03.079. Epub 2014 Apr 2. PubMed PMID: 24751782.
14: LIGHTBOWN JW, JACKSON FL. Inhibition of cytochrome systems of heart muscle and certain bacteria by the antagonists of dihydrostreptomycin: 2-alkyl-4-hydroxyquinoline N-oxides. Biochem J. 1956 May;63(1):130-7. PubMed PMID: 13315258; PubMed Central PMCID: PMC1216010.
15: Elinson MN, Merkulova VM, Ilovaisky AI, Demchuk DV, Belyakov PA, Nikishin GI. Electrochemically induced multicomponent assembling of isatins, 4-hydroxyquinolin-2(1H)-one and malononitrile: a convenient and efficient way to functionalized spirocyclic [indole-3,4'-pyrano[3,2-c]quinoline] scaffold. Mol Divers. 2010 Nov;14(4):833-9. doi: 10.1007/s11030-009-9207-z. Epub 2009 Nov 17. PubMed PMID: 19921455.
16: de Melo EB. Multivariate SAR/QSAR of 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives as type I fatty acid synthase (FAS) inhibitors. Eur J Med Chem. 2010 Dec;45(12):5817-26. doi: 10.1016/j.ejmech.2010.09.044. Epub 2010 Sep 29. PubMed PMID: 20965618.
17: Rahn T, Appel B, Baumann W, Jiao H, Börner A, Fischer C, Langer P. Synthesis of chromones and 4-hydroxyquinolines based on uncatalyzed condensations of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-alkoxy- and 2-nitrobenzoyl chlorides and related reactions. Org Biomol Chem. 2009 May 7;7(9):1931-8. doi: 10.1039/b901092k. Epub 2009 Mar 20. PubMed PMID: 19590790.
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